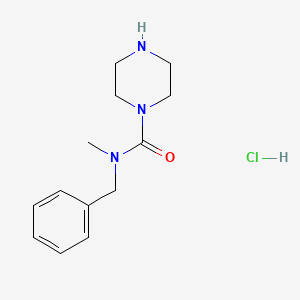

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride

Description

N-Benzyl-N-methylpiperazine-1-carboxamide hydrochloride is a piperazine derivative featuring a benzyl group, a methyl group, and a carboxamide moiety on the piperazine ring, with a hydrochloride counterion. Piperazine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks for drug discovery, particularly in central nervous system (CNS) agents, antipsychotics, and antimicrobial compounds .

Properties

IUPAC Name |

N-benzyl-N-methylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c1-15(11-12-5-3-2-4-6-12)13(17)16-9-7-14-8-10-16;/h2-6,14H,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETVBJGYIOMAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine

The benzyl group is introduced by nucleophilic substitution on benzyl halides (e.g., benzyl chloride or benzyl bromide) with N-methylpiperazine. This reaction is commonly performed in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate deprotonation and nucleophilicity of the piperazine nitrogen.

- Reaction conditions: Typically carried out in polar aprotic solvents like acetonitrile or DMF, at temperatures ranging from room temperature to reflux.

- Yield considerations: Excess benzyl halide can improve yield, but careful control is required to avoid over-alkylation.

Formation of Carboxamide Group

The carboxamide moiety is introduced by acylation of the secondary amine with appropriate carboxylic acid derivatives such as acid chlorides or activated esters.

- Typical reagents: Acid chlorides derived from carboxylic acids or isocyanates.

- Reaction conditions: Usually performed in anhydrous solvents like dichloromethane or acetonitrile, with bases such as triethylamine to scavenge HCl.

- Example: Reaction of N-benzyl-N-methylpiperazine with methyl chloroformate or carbamoyl chloride derivatives under reflux.

Conversion to Hydrochloride Salt

The free base form of N-benzyl-N-methylpiperazine-1-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- Solvents: Ethanol, ether, or methanol are commonly used.

- Process: Addition of HCl gas or aqueous HCl solution, followed by crystallization.

- Purpose: Enhances compound stability, solubility, and ease of handling.

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | N-methylpiperazine + benzyl chloride | Base (NaOH), solvent (acetonitrile), reflux | N-benzyl-N-methylpiperazine | Alkylation step |

| 2 | N-benzyl-N-methylpiperazine + carbamoyl chloride | Base (triethylamine), solvent (DCM), 0–25°C | N-benzyl-N-methylpiperazine-1-carboxamide | Acylation step |

| 3 | N-benzyl-N-methylpiperazine-1-carboxamide + HCl | Ethanol, room temp | N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride | Salt formation |

- Reaction monitoring: Thin layer chromatography (TLC) is used to monitor reaction completion at each step.

- Purification: Products are purified by recrystallization or chromatography.

- Yields: Alkylation and acylation steps typically yield 70–90% under optimized conditions.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Stability: The hydrochloride salt form shows improved stability and handling properties compared to the free base.

- Industrial synthesis mirrors laboratory methods but involves scale-up with controlled temperature and reaction times.

- Use of continuous flow reactors for acylation steps has been reported to improve yield and purity.

- Waste management and solvent recovery are critical for environmental compliance.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation with benzyl chloride | Benzyl chloride, NaOH, acetonitrile | Reflux, 2–4 h | High selectivity, straightforward | Requires careful control to avoid over-alkylation |

| Acylation with carbamoyl chloride | Carbamoyl chloride, triethylamine, DCM | 0–25°C, 1–3 h | Efficient amide bond formation | Sensitive to moisture, requires anhydrous conditions |

| Hydrochloride salt formation | HCl (gas or aqueous), ethanol | Room temperature | Improves stability and solubility | Requires careful control of pH |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride serves as an important scaffold in the design of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a valuable compound in the synthesis of drugs aimed at treating neurological disorders and other diseases.

Neurological Disorders

Research indicates that compounds similar to N-benzyl-N-methylpiperazine derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of Alzheimer’s disease (AD) and other cognitive disorders. For instance, the design of benzylpyridinium salts has been linked to improved AChE inhibition, suggesting that modifications to the piperazine moiety can enhance therapeutic efficacy against AD .

The biological activities of this compound extend beyond AChE inhibition. Studies have shown that related compounds possess antimicrobial properties, making them candidates for developing new antibiotics.

Antimicrobial Properties

A series of substituted piperazine derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard treatments . The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can enhance lipophilicity and biological activity .

Case Studies

Several case studies highlight the compound's potential applications:

Synthesis and Evaluation of Piperazine Derivatives

In a study investigating the synthesis of novel piperazine derivatives, researchers synthesized a library of compounds based on N-benzyl-N-methylpiperazine-1-carboxamide structures. These compounds were evaluated for their biological activities, including antimicrobial and anti-inflammatory effects. The results indicated that certain derivatives exhibited potent activity against various bacterial strains .

Structure-Activity Relationship Studies

Another study focused on understanding the SAR of piperazine derivatives related to their antimicrobial activity. The findings revealed that specific substitutions on the benzyl group significantly influenced the compounds' effectiveness against resistant strains of bacteria . The data suggest that optimizing these substituents could lead to more effective therapeutic agents.

Summary of Findings

Mechanism of Action

The mechanism of action of N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of key compounds:

Pharmacological and Metabolic Profiles

- Metabolism: Piperazine derivatives undergo hepatic N-demethylation or oxidation. For example, N-demethylation of DIC (a related imidazole carboxamide) generates formaldehyde and aminoimidazole carboxamide, mediated by cytochrome P450 enzymes . The benzyl group in the target compound may slow metabolism compared to smaller substituents.

- The carboxamide group in the target compound may reduce this risk compared to nitroso derivatives.

Biological Activity

N-benzyl-N-methylpiperazine-1-carboxamide hydrochloride (N-BMC) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₉ClN₃O and a molecular weight of 269.77 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, substituted with a benzyl group and a methyl group. The hydrochloride form enhances its solubility and stability for various applications.

The biological activity of N-BMC is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It modulates their activity, which can lead to various pharmacological effects. The exact mechanisms depend on the context of use, but it has been noted for potential interactions with sigma receptors, particularly σ-1 receptors, which are implicated in pain modulation and neuroprotection .

Pain Modulation

Recent studies have highlighted the potential of benzylpiperazine derivatives, including N-BMC, as selective antagonists for σ-1 receptors. These receptors play a crucial role in nociceptive signaling pathways. In preclinical models, compounds with similar structures have demonstrated significant antinociceptive effects in mouse models of inflammatory pain and neuropathic pain without causing sedation or motor impairment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-BMC, it is helpful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methylpiperazine | Contains a piperazine ring | Commonly used as a building block |

| Benzylpiperazine (BZP) | Similar benzyl group | Known for stimulant properties |

| N-Benzylpiperazine-1-carboxamide | Contains carboxamide functionality | Potentially useful in medicinal chemistry |

N-BMC stands out due to its specific combination of functional groups that may enhance its binding affinity and selectivity for certain biological targets compared to these similar compounds.

Case Studies and Research Findings

Q & A

Q. Basic Screening

- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-agonists) to assess affinity for targets like serotonin or dopamine receptors .

- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK-293) determine IC₅₀ values .

Q. Advanced Mechanistic Studies

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., 5-HT₁A) .

- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes .

- In vivo models : Rodent behavioral assays (e.g., forced swim test) evaluate antidepressant potential .

How can conflicting data in pharmacological studies of piperazine carboxamides be analyzed?

Q. Basic Data Reconciliation

- Dose-response curves : Ensure consistent dosing ranges (e.g., 1–100 µM for in vitro studies) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. Advanced Contradiction Resolution

- Off-target profiling : Use kinase panels or GPCR arrays to identify unintended interactions .

- Batch variability analysis : Compare synthetic batches via HPLC purity checks (>95% by area) .

- Species differences : Cross-validate results in human vs. rodent primary cells .

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Q. Basic Protocols

- Standardized reagents : Use anhydrous solvents (e.g., THF stored over molecular sieves) .

- Reaction monitoring : TLC (silica gel, UV visualization) tracks intermediate formation .

Q. Advanced Quality Control

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

- Cryogenic techniques : Schlenk lines prevent moisture/oxygen ingress during sensitive steps .

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) systematically .

How can computational tools enhance the design of N-benzyl-N-methylpiperazine derivatives with improved bioactivity?

Q. Basic Modeling

- QSAR models : Correlate substituent electronic properties (Hammett σ) with activity .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using MOE or Discovery Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.